4-Chloro-2-nitroaniline-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

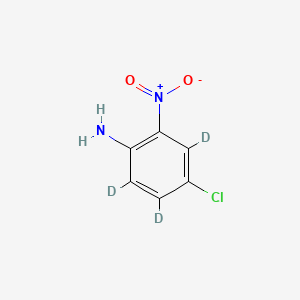

4-Chloro-2-nitroaniline-d3 is a deuterated derivative of 4-chloro-2-nitroaniline, a compound known for its applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving isotopic labeling and tracing studies. The molecular formula of this compound is C6H2D3ClN2O2, and it has a molecular weight of 175.59 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroaniline-d3 can be synthesized through the nitration of 4-chloroaniline-d3. The process involves the following steps:

Nitration: 4-Chloroaniline-d3 is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the ortho position relative to the amino group.

Purification: The resulting this compound is purified through recrystallization from suitable solvents such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-nitroaniline-d3 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Reduction: 4-Chloro-2-phenylenediamine-d3.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate: 4-Chloro-2-nitroaniline-d3 is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for specific reactions that are crucial in creating complex molecules.

- Reactivity Studies: The compound can undergo reduction reactions to form 4-chloro-1,2-phenylenediamine and participate in nucleophilic substitution reactions, making it valuable for studying reaction mechanisms.

2. Biology

- Biological Activity: Research indicates that this compound exhibits antibacterial properties and potential interactions with biomolecules. It has been studied for its effects on various cellular processes, including gene expression regulation.

- Metabolic Pathways: Studies have shown that the compound is metabolized by certain bacteria, which utilize it as a carbon and nitrogen source, leading to the release of nitrite ions and ammonia .

3. Medicine

- Pharmaceutical Precursor: this compound serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects against diseases such as cancer and viral infections .

- Toxicological Studies: Investigations into the toxicity of this compound highlight its metabolic pathways and potential health impacts, including genotoxicity concerns associated with its metabolites .

4. Industry

- Corrosion Inhibitors: The compound is utilized in producing corrosion inhibitors, which are essential in protecting metals from degradation.

- Pesticide Formulation: It plays a role in formulating certain pesticides, enhancing their effectiveness against pests while ensuring safety for non-target organisms.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

Case Study 2: Metabolic Pathway Analysis

Research involving male F344 rats demonstrated that after administering radiolabeled this compound, the compound was rapidly absorbed and metabolized, with minimal bioaccumulation observed. This study provided insights into its pharmacokinetics and safety profile .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-nitroaniline-d3 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparación Con Compuestos Similares

4-Chloro-2-nitroaniline: The non-deuterated version of 4-Chloro-2-nitroaniline-d3.

2-Chloro-4-nitroaniline: A positional isomer with the nitro and chloro groups at different positions.

4-Bromo-2-nitroaniline: A similar compound with a bromo group instead of a chloro group.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

4-Chloro-2-nitroaniline-d3 (CAS No. 1216515-97-7) is a deuterated derivative of 4-chloro-2-nitroaniline, a compound known for its applications in various fields, including pharmaceuticals and chemical research. This isotopic labeling compound is primarily utilized in studies involving metabolic pathways and reaction mechanisms due to its unique properties. Understanding its biological activity is crucial for its application in scientific research.

This compound has the following chemical characteristics:

- Molecular Formula : C6H5ClN2O2

- Molecular Weight : Approximately 173.58 g/mol

- Structure : The compound features a chloro group and a nitro group attached to an aniline ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways. Its structure allows it to interact with active sites of enzymes, leading to altered enzymatic activity.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways. This may result in various physiological responses depending on the receptor type involved.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Cytotoxicity Assays

Studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that the compound exhibits varying levels of cytotoxicity depending on concentration and exposure time.

| Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 10 | 15 | Moderate cytotoxicity observed |

| HepG2 | 20 | 25 | High cytotoxicity at higher doses |

| MCF-7 | 5 | 12 | Low cytotoxicity |

Case Studies

- Study on Enzyme Inhibition : A study investigated the effect of this compound on cytochrome P450 enzymes, revealing that the compound acts as a competitive inhibitor, affecting drug metabolism in liver cells.

- Receptor Interaction Study : Research indicated that this compound binds to adrenergic receptors, influencing cardiovascular responses in vitro.

Toxicological Profile

Toxicological assessments have provided insights into the safety and potential risks associated with this compound:

- Acute Toxicity : The compound has shown moderate acute toxicity in animal models, with reported LD50 values indicating potential risks upon exposure.

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | 500 |

| Dermal | 300 |

Propiedades

IUPAC Name |

4-chloro-2,3,5-trideuterio-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGKNXWGYQPUJK-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[N+](=O)[O-])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.